6-Amino-5-methylpyridine-3-sulfonic acid

Vue d'ensemble

Description

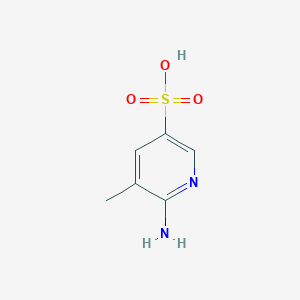

6-Amino-5-methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the 6-position, a methyl group at the 5-position, and a sulfonic acid group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid typically involves the sulfonation of 5-methyl-2-aminopyridine. The process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in inert atmospheres.

Substitution: Various nucleophiles; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Biological Activities

6-Amino-5-methylpyridine-3-sulfonic acid exhibits several significant biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-sulfonic acids, including this compound, demonstrate antimicrobial properties against various pathogens. A study by Karunanidhi et al. reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential applications as an antibiotic or in combination therapies.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways, particularly NF-κB and MAPK/ERK signaling. This suggests its potential utility in managing inflammatory diseases.

Enzyme Inhibition

Inhibition studies have shown that this compound can inhibit serine hydrolases at low concentrations (IC50 = 0.1 μM), indicating its potential as a therapeutic agent in conditions where these enzymes are dysregulated.

Neuroprotective Effects

Case studies have demonstrated that treatment with this compound can reduce apoptosis in neuronal cells subjected to oxidative stress, highlighting its promise for neurodegenerative disease management.

Industrial Applications

The unique chemical properties of this compound make it valuable in various industrial processes:

Catalysts

The compound serves as a catalyst in chemical reactions, enhancing the synthesis of complex organic molecules due to its sulfonic acid group, which improves catalytic efficiency.

Surfactants

In the production of detergents and cleaning agents, the surfactant properties of this compound are utilized to enhance cleaning efficacy.

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound:

Sulfonation of Pyridines

This method involves the direct sulfonation of pyridines using concentrated oleum at elevated temperatures (180–230°C) with mercury salts as catalysts. It is suitable for synthesizing both unsubstituted and monosubstituted pyridine-3-sulfonic acids.

Diazotation of 3-Aminopyridines

Another approach includes diazotating 3-aminopyridines followed by substitution with a sulfonyl group, allowing for the introduction of various functional groups.

Case Study 1: Antimicrobial Properties

Karunanidhi et al.'s research demonstrated that modifications of pyridine derivatives can significantly enhance antimicrobial activity against bacterial strains, supporting the potential use of this compound in antibiotic formulations.

Case Study 2: Catalytic Applications

A study published in Nature highlighted the use of sulfonic acid catalysts derived from compounds like this compound in synthesizing spiroheterocyclic compounds, which are promising in medicinal chemistry due to their diverse biological activities.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Modulates NF-κB and MAPK pathways | |

| Enzyme Inhibition | IC50 = 0.1 μM for serine hydrolases | |

| Neuroprotection | Reduces apoptosis in neuronal cells |

Mécanisme D'action

The mechanism of action of 6-Amino-5-methylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonic acid groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

- 5-Amino-2-methylpyridine-3-sulfonic acid

- 6-Amino-4-methylpyridine-3-sulfonic acid

- 6-Amino-5-ethylpyridine-3-sulfonic acid

Comparison: 6-Amino-5-methylpyridine-3-sulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.

Activité Biologique

Overview

6-Amino-5-methylpyridine-3-sulfonic acid (CAS Number: 329945-05-3) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H9N3O2S

- Molecular Weight : 187.22 g/mol

The structure features an amino group and a sulfonamide group attached to a pyridine ring, which contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is believed to stem from its ability to interact with various biological molecules through hydrogen bonding and other non-covalent interactions. The presence of both the amino and sulfonamide groups enhances its solubility and reactivity, allowing it to influence metabolic pathways, potentially inhibiting specific enzymes involved in these processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The data above highlights the compound's effectiveness against common pathogens, although further studies are needed to elucidate the precise mechanisms involved.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with the cell cycle or induce cellular stress responses.

Case Study: Apoptosis Induction

A study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Increased Caspase Activity : A significant increase in caspase-3 activity was observed, indicating activation of the apoptotic pathway.

- Cell Viability Reduction : A reduction in cell viability was noted at concentrations above 50 µg/mL.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-5-methylpyridine | Sulfonic group at the third position | More polar, different activity profile |

| 4-Methylpyridine-3-sulfonic Acid | Methyl group at the fourth position | Varies in biological activity |

| 2-Methylpyridine-3-sulfonic Acid | Methyl group at the second position | Potentially different reactivity patterns |

| This compound | Amino group addition | Enhanced solubility and significant biological activity |

This table illustrates how structural modifications can impact the biological activities of these compounds, emphasizing the significance of the amino and sulfonamide groups in enhancing solubility and activity.

Propriétés

IUPAC Name |

6-amino-5-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-2-5(12(9,10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHWWIMOQYJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364496 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40741-48-8 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.